REACTION_SMILES
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[BH4-:19].[CH:1](=[O:2])[c:3]1[c:4]([O:5][CH:6]([C:7](=[O:8])[O:9][CH2:10][CH3:11])[CH3:12])[c:13]([O:17][CH3:18])[cH:14][cH:15][cH:16]1.[ClH:21].[Na+:20].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[OH2:22].[OH2:28]>>[CH2:1]([OH:2])[c:3]1[c:4]([O:5][CH:6]([C:7](=[O:8])[O:9][CH2:10][CH3:11])[CH3:12])[c:13]([O:17][CH3:18])[cH:14][cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)Oc1c(C=O)cccc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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CCOC(=O)C(C)Oc1c(CO)cccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |